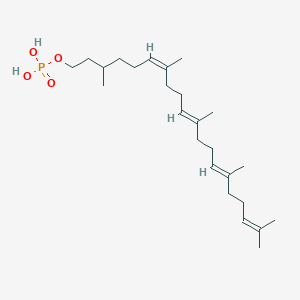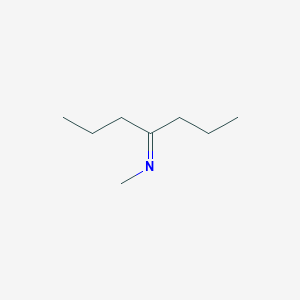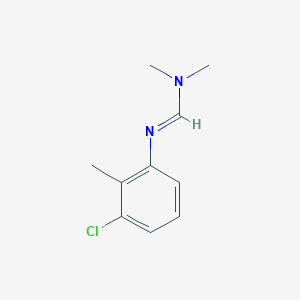
Rhodium(III)-sulfat
Übersicht
Beschreibung
Rhodium(III) sulfate is an inorganic compound with the chemical formula Rh₂(SO₄)₃. It is a red crystalline solid that is known for its use in various industrial and scientific applications. This compound is notable for its stability and unique chemical properties, making it a valuable material in several fields.
Wissenschaftliche Forschungsanwendungen
Rhodium(III) sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Rhodium(III) sulfate is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
Target of Action
Rhodium(III) sulfate is an inorganic compound with the formula Rh2(SO4)3 . It is known to interact with various biological targets, including DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules . These interactions can lead to a broad range of therapeutic activities, including anticancer, antibacterial, antifungal, antiviral, and antiparasitic effects .
Mode of Action
Rhodium(III) sulfate can form complexes with these targets, leading to changes in their function . For example, some rhodium complexes can intercalate into the structure of DNA, inhibiting its replication and leading to the death of cancer cells . Other complexes have been found to interact with RNA, protein kinases, and other biomolecules, disrupting their normal function .
Biochemical Pathways
The interaction of Rhodium(III) sulfate with these targets can affect various biochemical pathways. For instance, it has been reported that a rhodium(III) complex can activate the cGAS-STING pathway, a key mediator of innate immunity involved in cancer development and treatment . This activation can lead to the production of type-I interferon and various inflammatory factors, enhancing the body’s immune response .
Pharmacokinetics
Its solubility in water, ethanol, and a 3:1 ethanol/water mixture suggests that it may have good bioavailability .
Result of Action
The result of Rhodium(III) sulfate’s action can vary depending on the specific target and pathway involved. For example, its anticancer activity results from the inhibition of DNA replication in cancer cells . Its antibacterial, antifungal, antiviral, and antiparasitic activities are likely due to its disruption of essential biomolecular functions in these organisms .
Action Environment
The action of Rhodium(III) sulfate can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Additionally, its efficacy can be influenced by the presence of other substances, such as other metal ions or complexing agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Rhodium(III) sulfate typically involves the reaction of rhodium metal with concentrated sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete oxidation of the rhodium metal. The general reaction can be represented as follows: [ 2Rh + 6H₂SO₄ \rightarrow Rh₂(SO₄)₃ + 3SO₂ + 6H₂O ] This reaction is usually conducted at temperatures around 400°C to produce the anhydrous form of Rhodium(III) sulfate. If the reaction is carried out at a slightly higher temperature of 475°C, the dihydrate form of the compound can be obtained .
Industrial Production Methods: In industrial settings, Rhodium(III) sulfate is produced using similar methods but on a larger scale. The process involves the use of rhodium metal and sulfuric acid in large reactors, with precise control over temperature and reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(III) sulfate undergoes various types of chemical reactions, including:
Oxidation: Rhodium(III) sulfate can be further oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds using suitable reducing agents.
Substitution: Rhodium(III) sulfate can participate in substitution reactions where the sulfate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligands such as chloride ions or phosphines can be used to replace sulfate ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Rhodium complexes with different ligands.
Vergleich Mit ähnlichen Verbindungen
- Rhodium(III) chloride (RhCl₃)
- Rhodium(III) nitrate (Rh(NO₃)₃)
- Rhodium(III) oxide (Rh₂O₃)
Comparison: Rhodium(III) sulfate is unique due to its sulfate ligands, which impart different solubility and reactivity characteristics compared to other rhodium compounds. For example, Rhodium(III) chloride is more commonly used in homogeneous catalysis, while Rhodium(III) sulfate is preferred in electroplating applications due to its stability and ease of handling .
Eigenschaften
IUPAC Name |
rhodium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDDXXMOPZFFM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Rh2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890662 | |
| Record name | Rhodium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-yellow solid; [HSDB] Red or red-brown crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Rhodium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17104 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10489-46-0 | |
| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirhodium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














